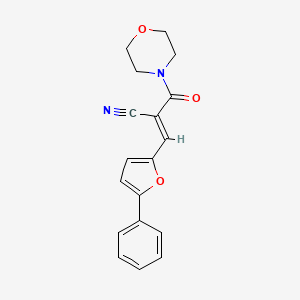
(E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile is a synthetic organic compound that features a morpholine ring, a furan ring, and an acrylonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a phenyl-substituted precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the acrylonitrile group: This can be achieved via a Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base.
Attachment of the morpholine ring: The morpholine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylonitrile group can be reduced to form amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile can be used as a building block for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmacophore in drug design. Its structural features could be explored for activity against various biological targets, such as enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring could be involved in hydrogen bonding or other interactions with the target, while the furan and acrylonitrile groups could contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile: can be compared with other compounds containing morpholine, furan, or acrylonitrile groups.
Morpholine derivatives: Compounds like morpholine-4-carboxamide.
Furan derivatives: Compounds like 2-furancarboxaldehyde.
Acrylonitrile derivatives: Compounds like (E)-3-(4-methoxyphenyl)acrylonitrile.
Uniqueness
The uniqueness of this compound lies in its combination of these three functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
(E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c19-13-15(18(21)20-8-10-22-11-9-20)12-16-6-7-17(23-16)14-4-2-1-3-5-14/h1-7,12H,8-11H2/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBILKMFHGFCSNU-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














